molecular formula C6H5BF4N2 B1232989 Benzenediazonium tetrafluoroborate CAS No. 369-57-3

Benzenediazonium tetrafluoroborate

Cat. No. B1232989
CAS RN: 369-57-3
M. Wt: 191.92 g/mol
InChI Key: JNCLVGMBRSKDED-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzenediazonium tetrafluoroborate can be synthesized through diazotization reactions, where an aniline derivative reacts with nitrous acid, followed by treatment with tetrafluoroboric acid. This process forms the diazonium salt as a stable, isolable compound ready for further reactions.

Molecular Structure Analysis

The molecular structure of benzenediazonium tetrafluoroborate has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. Studies have shown that it can exist as a dimer in concentrated solutions, stabilized by hydrogen bonds (Šimůnek et al., 2003).

Chemical Reactions and Properties

Benzenediazonium tetrafluoroborate participates in a wide range of chemical reactions, including azo coupling, arylation of sulfur compounds, and as a precursor to SF5-containing compounds through various coupling reactions (Kobayashi et al., 1975), (Okazaki et al., 2014). Its reactivity allows for the formation of various aromatic compounds through nucleophilic and electrophilic substitutions.

Safety And Hazards

Benzenediazonium tetrafluoroborate is harmful if swallowed and causes skin irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Fluoro-dediazoniation of arenediazonium tetrafluoroborates is a convenient and low-cost way of preparing aromatic fluorides . Many efforts have been made to streamline the procedures, to increase the yields, and to lower the reaction temperatures .

properties

IUPAC Name

benzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N2.BF4/c7-8-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCLVGMBRSKDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1333925-04-4
Record name Benzenediazonium, tetrafluoroborate(1-) (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333925-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5021467
Record name Benzenediazonium tetrafluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenediazonium tetrafluoroborate

CAS RN

369-57-3
Record name Benzenediazonium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzenediazonium tetrafluoroborate
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Synthesis routes and methods

Procedure details

In a 400 mL beaker containing 30 mL of concentrated hydrochloric acid and 30 mL of water was dissolved 9.2 g (0.1 mole) of aniline. The mixture was cooled to about 0° C. in an ice bath and then diazotized by the addition of a solution containing 7 g (0.1 mole) of sodium nitrite in 12 mL of water. After filtering, the solution was added slowly with stirring to 17 g (0.15 mole) of sodium fluoroborate (NaBF4) dissolved in 30 mL of water at room temperature (although lower temperatures can be used). After stirring another 5 minutes a white precipitate formed which was recovered by filtration, washed with 50 mL of cold water and 50 mL of diethyl ether and dried in vacuum. The yield of benzenediazonium tetrafluoroborate was about 75% of theory. The process (including a final thermal decomposition of the product, which is not employed in this Example), is commonly referred to as the Schiemann method. Kirk-Othmer, Encyclopedia of Chemical Technology, Second Edition, Vol. 9, page 568, Interscience (1966) describes this preparation and shows the equation including the decomposition as follows: ##STR2## A reference to this method is given in U.S. Pat. No. 3,950,444, column 1, lines 29-37, the disclosure of which is hereby incorporated by reference.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenediazonium tetrafluoroborate
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Reactant of Route 5
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Citations

For This Compound
1,240
Citations
EP Koval'chuk, OV Reshetnyak, OB Pereviznyk… - … European Journal of …, 2010 - Springer
… and purification of benzenediazonium tetrafluoroborate (BDFB), carried out according to the literature procedure [40]. Only freshly prepared benzenediazonium tetrafluoroborate (BDFB) …
Number of citations: 9 link.springer.com
M Kobayashi, H Minato, E Yamada… - Bulletin of the Chemical …, 1970 - journal.csj.jp
Substituted benzenes were phenylated with benzenediazonium tetrafluoroborate in homogeneous solutions with DMSO or acetonitrile. The distribution of substituted biphenyls and the …
Number of citations: 42 www.journal.csj.jp
JC Scaiano, N Kim-Thuan, WJ Leigh - Journal of photochemistry, 1984 - Elsevier
The photodecomposition of benzenediazonium tetrafluoroborate in solutions of cationic micelles was examined. While both direct and triplet-sensitized (employing a predominantly …
Number of citations: 11 www.sciencedirect.com
FF Gadallah, RM Elofson - The Journal of Organic Chemistry, 1969 - ACS Publications
Benzenediazonium tetrafluoroborate has been reduced electrolytically at 0 V vs. see in aprotic solvents to produce a free phenyl radical. The phenyl radical so formed has been used for …
Number of citations: 57 pubs.acs.org
T Kuokkanen, A Haataja - Acta Chemica Scandinavica, 1993 - actachemscand.org
… Benzenediazonium tetrafluoroborate was available from our earlier investigation7 and was crystallized before use from about 25 wt % aqueous tetrafluoroboric acid. 15-Crown-5 (Fluka …
Number of citations: 13 actachemscand.org
RA Abramovitch, JG Saha - Tetrahedron, 1965 - Elsevier
… Possible ambiguities as to how meaningful the values calculated for the phenylations using benzenediazonium tetrafluoroborate alone are have already been discussed.s The partial …
Number of citations: 66 www.sciencedirect.com
I Szele, H Zollinger - Journal of the American Chemical Society, 1978 - ACS Publications
… Unlabeled benzenediazonium tetrafluoroborate was prepared in the same way as the … prepared15 in the same way as benzenediazonium tetrafluoroborate. Fluoromesitylene (2-fluoro-l,…
Number of citations: 80 pubs.acs.org
EP Koval'chuk, OV Reshetnyak, ZY Kozlovs'ka… - Thermochimica acta, 2006 - Elsevier
The thermolysis of benzenediazonium tetrafluoroborate was studied by thermogravimetry in dynamic mode. The decomposition of [ArNN] + BF 4 − in the solid state with the formation of …
Number of citations: 17 www.sciencedirect.com
E Erdik, M Koçoglu - Main group metal chemistry, 2002 - degruyter.com
… not to react with benzenediazonium tetrafluoroborate in the … the presence of benzenediazonium tetrafluoroborate and in situ … Benzenediazonium tetrafluoroborate can be easily prepared …
Number of citations: 14 www.degruyter.com
T Okazaki, KK Laali, SD Bunge… - European Journal of …, 2014 - Wiley Online Library
… ,10–13 and in the application of ArN 2 + in ligand coupling reactions,14 we report here on the synthesis and isolation of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate 1 as …

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